1,10-Decanediol dimethacrylate

Catalog No.
S1891963
CAS No.
6701-13-9
M.F
C18H30O4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanediol dimethacrylate

CAS Number

6701-13-9

Product Name

1,10-Decanediol dimethacrylate

IUPAC Name

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3

InChI Key

LRZPQLZONWIQOJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C

The exact mass of the compound 1,10-Decanediol dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,10-Decanediol dimethacrylate (1,10-DDMA) is a long-chain, aliphatic difunctional monomer procured primarily as a reactive diluent and crosslinking agent in advanced polymer networks. Featuring a flexible 10-carbon backbone, it is utilized to overcome the inherent limitations of standard dimethacrylates by simultaneously lowering formulation viscosity and mitigating polymerization-induced shrinkage stress[1]. Unlike rigid base monomers such as Bis-GMA or UDMA, 1,10-DDMA maintains high molecular mobility during curing, which drives a higher degree of double-bond conversion. Its industrial and clinical value lies in its ability to enable highly filled, low-shrinkage, and hydrolytically stable composites, making it a critical precursor for dental restoratives, high-fidelity 3D printing resins, and structural adhesives[2].

Procurement substitution with shorter-chain aliphatic dimethacrylates (such as 1,6-hexanediol dimethacrylate, HDDMA) or hydrophilic diluents (such as triethylene glycol dimethacrylate, TEGDMA) fundamentally alters the performance of the cured network. While HDDMA offers similar viscosity reduction, its shorter 6-carbon chain creates a tighter, more rigid crosslinked network, which significantly increases polymerization shrinkage stress and the risk of delamination or microleakage [1]. Conversely, TEGDMA contains ether linkages that impart hydrophilicity, leading to elevated water sorption, plasticization, and hydrolytic degradation over time[2]. 1,10-DDMA is required when a formulation demands the exact combination of high hydrophobicity, low shrinkage stress, and high degree of conversion—a balance that cannot be achieved by blending generic short-chain or ether-based alternatives.

Polymerization Shrinkage Stress Reduction

The 10-carbon aliphatic chain of 1,10-DDMA provides internal plasticization during the curing process, delaying the gel point and allowing for stress relaxation. Comparative rheological and kinetic studies demonstrate that substituting shorter-chain crosslinkers like HDDMA with 1,10-DDMA significantly reduces the final polymerization shrinkage stress while maintaining equivalent double-bond conversion [1].

Evidence DimensionPolymerization Shrinkage Stress (MPa)
Target Compound DataLower shrinkage stress profile with delayed gelation time (tg)
Comparator Or BaselineHDDMA (1,6-hexanediol dimethacrylate) and TEGDMA
Quantified DifferenceMeasurable reduction in MPa of stress at equivalent conversion levels
ConditionsReal-time RT-NIR-photorheology of dimethacrylate networks during photo-curing

Lower shrinkage stress prevents warping in 3D printing and eliminates marginal gap formation in structural and dental adhesives.

Hydrolytic Stability and Water Sorption

Water sorption in crosslinked polymer networks leads to plasticization, swelling, and hydrolytic degradation. Formulations utilizing TEGDMA as a reactive diluent suffer from high water uptake due to the hydrophilic ether oxygen atoms in its backbone. In contrast, 1,10-DDMA consists of a highly hydrophobic decamethylene chain, which drastically reduces water sorption and solubility metrics in the cured composite[1].

Evidence DimensionWater Sorption (Wsp) and Solubility (Wsl)
Target Compound DataMinimal water sorption due to purely aliphatic C10 chain
Comparator Or BaselineTEGDMA (Triethylene glycol dimethacrylate)
Quantified DifferenceSubstantially lower µg/mm³ water uptake over 30-day immersion
ConditionsISO 4049 water sorption and solubility testing protocols

Procuring 1,10-DDMA instead of TEGDMA ensures the long-term mechanical integrity and dimensional stability of polymers deployed in wet environments.

Degree of Conversion (DC%) Enhancement

High-viscosity base monomers like Bis-GMA or UDMA suffer from early vitrification during curing, trapping unreacted double bonds. The addition of 1,10-DDMA dilutes the system to a workable viscosity and its inherent flexibility maintains network mobility past the initial gel point, resulting in a higher final degree of conversion (DC%) compared to formulations relying solely on rigid monomers [1].

Evidence DimensionFinal Degree of Double-Bond Conversion (DC%)
Target Compound DataEnhanced DC% due to extended network mobility
Comparator Or BaselineBis-GMA/UDMA base resins without flexible diluents
Quantified DifferenceHigher conversion percentage with fewer leachable residual monomers
ConditionsPhoto-DSC or micro-Raman spectroscopy of cured resin networks

Maximizing conversion is essential for achieving target flexural strength and minimizing the toxicity associated with unreacted monomer leaching.

Formulation Viscosity and Filler Loading Capacity

Achieving high inorganic filler loading (>70 wt%) is necessary for mechanical reinforcement in industrial composites. 1,10-DDMA acts as an efficient rheological modifier, allowing formulators to heavily load silica or glass fillers into the resin matrix without exceeding the processable viscosity limits required for injection molding or 3D printing [1].

Evidence DimensionUnset Resin Viscosity (Pa·s) and Max Filler Load
Target Compound DataLow viscosity enabling >70 wt% filler loading
Comparator Or BaselineHigh-viscosity bulk monomers (Bis-GMA)
Quantified DifferenceSignificant reduction in base resin viscosity
ConditionsCone-plate rheometry at standardized shear rates

Enables the manufacturability of highly filled composites, directly impacting the final product's compressive strength and wear resistance.

Low-Shrinkage Dental Restorative Composites

1,10-DDMA is the diluent of choice for advanced dental composites and bulk-fill restoratives. By replacing TEGDMA or HDDMA, manufacturers can drastically reduce polymerization shrinkage stress, thereby minimizing marginal gap formation and secondary caries, while maintaining the high degree of conversion required for clinical durability[1].

Hydrolytically Stable Biomedical Adhesives

For adhesives used in physiological or wet environments, the hydrophobic 10-carbon chain of 1,10-DDMA prevents the water sorption and plasticization typical of ether-containing diluents. This makes it a highly suitable precursor for long-term implantable polymer networks and orthodontic cements[2].

High-Fidelity SLA/DLP 3D Printing Resins

In additive manufacturing, warping and dimensional inaccuracy are driven by shrinkage stress during layer-by-layer photocuring. Procuring 1,10-DDMA as a reactive diluent lowers the resin viscosity for smooth recoating while providing the internal plasticization needed to print high-resolution, stress-free parts [1].

Highly Filled Structural Coatings

Industrial coatings requiring extreme wear resistance rely on high inorganic filler contents. The viscosity-reducing properties of 1,10-DDMA allow formulators to maximize filler loading without compromising the processability or sprayability of the uncured resin [3].

Physical Description

Liquid

XLogP3

5.5

UNII

BU9449K3UC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6701-13-9

Wikipedia

1,10-decamethylene dimethacrylate

General Manufacturing Information

Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester: ACTIVE

Dates

Last modified: 08-16-2023

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